- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
كاس عدد:92235-39-7
وسط:C10H18N2O3
ميغاواط:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26
N-Boc L-Orinithine Lactam الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-3-(Boc-amino)-2-piperidone
- (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
- N-Boc L-Orinithine Lactam
- (S)-3-Boc-amino-2-piperidone
- (S)-3-Boc-aminopiperidin-2-one
- (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
- tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- 3-tert-Butyloxycarbonylamino-2-piperidone
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- t-Boc-amino-2-piperidone
- (3S)-2-Oxo-3-(Boc-amino)piperidine
- 3-t-Butyloxycarbonyl-amino-2-piperidone
- PubCh
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
- tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
- MFCD08166304
- SCHEMBL2462209
- Q-103079
- EN300-1693201
- DTXSID10238933
- TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
- (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
- 92235-39-7
- SSBSATYPIISWFD-ZETCQYMHSA-N
- DTXCID60161424
- AKOS015918079
- AC-29437
- GS-6339
- CS-B1207
- (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
- VT1456
- tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
- tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
- A19575
-
- MDL: MFCD08166304
- نواة داخلي: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
- مفتاح Inchi: SSBSATYPIISWFD-ZETCQYMHSA-N
- ابتسامات: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 214.13200
- النظائر كتلة واحدة: 214.13174244g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 3
- تعقيدات: 258
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 67.4
- إكسلوغ 3: 0.8
الخصائص التجريبية
- نقطة الغليان: 405.6°C at 760 mmHg
- نقطة الوميض: 199.1℃
- بسا: 67.43000
- لوغب: 1.50940
N-Boc L-Orinithine Lactam بيانات الجمارك
- رمز النظام المنسق:2933790090
- بيانات الجمارك:
中国海关编码:
2933790090概述:
2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
N-Boc L-Orinithine Lactam الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093218-250mg |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 250mg |
£15.00 | 2022-02-28 | |
| Fluorochem | 093218-10g |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 10g |
£160.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195859-250mg |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95% | 250mg |
¥72.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195859-1g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95% | 1g |
¥198.90 | 2023-09-01 | |
| Alichem | A129004340-10g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 10g |
$245.00 | 2023-08-31 | |
| Alichem | A129004340-25g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 25g |
$545.00 | 2023-08-31 | |
| Alichem | A129004340-100g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 100g |
$1343.30 | 2023-08-31 | |
| TRC | B658930-1g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 1g |
$ 160.00 | 2022-06-07 | ||
| TRC | B658930-10g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 10g |
$ 1270.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72570-1g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 1g |
¥216.0 | 2021-09-04 |
N-Boc L-Orinithine Lactam طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
- First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic, Letters in Drug Design & Discovery, 2023, 20(2), 225-231
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
المراجع
- Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2, Journal of Medicinal Chemistry, 1988, 31(7), 1430-6
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
المراجع
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
المراجع
- Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
المراجع
- Asymmetric synthesis of (3S,9S)-ciliatamide C, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
المراجع
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin, Journal of Organic Chemistry, 1986, 51(26), 5486-9
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Diphenylsilane , 4-(Dimethylamino)pyridine , Diisopropylethylamine Solvents: Acetonitrile ; 42 h, 80 °C
المراجع
- Diphenylsilane as a coupling reagent for amide bond formation, Green Chemistry, 2017, 19(21), 5060-5064
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ; 15 h, 80 °C
المراجع
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3, Journal of Organic Chemistry, 2013, 78(9), 4512-4523
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
المراجع
- A flexible approach for the synthesis of selectively labelled L-arginine, Tetrahedron Letters, 2004, 45(29), 5739-5741
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
المراجع
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, reflux
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
المراجع
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Alumina Solvents: Toluene ; reflux
1.2 -
1.2 -
المراجع
- Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Solvents: Methanol ; 18 h, rt
1.2 Solvents: Methanol ; 18 h, rt
المراجع
- Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders, World Intellectual Property Organization, , ,
N-Boc L-Orinithine Lactam Raw materials
- (2S)-2,5-diaminopentanoic acid
- Di-tert-butyl dicarbonate
- L-Norvaline, 5-azido-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Nα-Boc-L-Ornithine
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
- Boc-Orn(Cbz)-OMe
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
- (s)-3-Aminopiperidin-2-one
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate
N-Boc L-Orinithine Lactam Preparation Products
N-Boc L-Orinithine Lactam الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
رقم الطلب:A19575
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Monday, 2 September 2024 16:01
الأسعار ($):253.0
بريد إلكتروني:sales@amadischem.com
N-Boc L-Orinithine Lactam الوثائق ذات الصلة
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
92235-39-7 (N-Boc L-Orinithine Lactam) منتجات ذات صلة
- 221874-51-7(tert-butyl N-(3R)-2-oxopiperidin-3-ylcarbamate)
- 76944-95-1(tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate)
- 99780-98-0(tert-butyl N-(2-oxopiperidin-3-yl)carbamate)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 139178-67-9(Carbamic acid, [2-(methylamino)-2-oxo-1-(4-piperidinylmethyl)ethyl]-,1,1-dimethylethyl ester, (S)-)
- 85574-35-2(Carbamicacid, [3-methyl-1-[(propylamino)carbonyl]butyl]-, 1,1-dimethylethyl ester, (S)-(9CI))
- 89226-19-7(Glycinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-)
- 106691-72-9(tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate)
- 139178-66-8(Carbamic acid, [2-(methylamino)-2-oxo-1-(4-piperidinylmethyl)ethyl]-, 1,1-dimethylethyl ester, (R)- (9CI))
- 31140-42-8(tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
نقاء:99%
كمية:25g
الأسعار ($):253.0